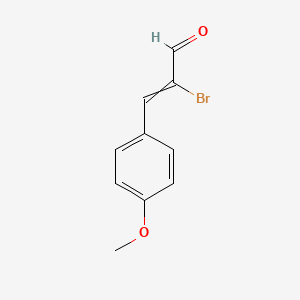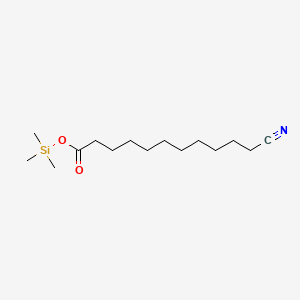
Trimethylsilyl 11-cyanoundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 11-cyanoundecanoate is a chemical compound characterized by the presence of a trimethylsilyl group attached to an 11-cyanoundecanoate moiety. This compound is notable for its applications in organic synthesis and its role as a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylsilyl 11-cyanoundecanoate can be synthesized through the reaction of trimethylsilyl cyanide with 11-bromoundecanoic acid. The reaction typically involves the use of a base such as potassium carbonate to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of automated derivatization protocols. These protocols ensure high yield and purity of the compound, making it suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl 11-cyanoundecanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions .
Applications De Recherche Scientifique
Trimethylsilyl 11-cyanoundecanoate has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of trimethylsilyl 11-cyanoundecanoate involves the reactivity of the trimethylsilyl group, which often behaves similarly to a proton. This reactivity allows the compound to participate in various chemical transformations, such as the addition to carbon-oxygen double bonds, forming new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl cyanide: Shares the trimethylsilyl group and cyanide functionality.
Trimethylsilyl chloride: Contains the trimethylsilyl group but with a chloride instead of a cyanide.
Trimethylsilyl acetate: Another compound with a trimethylsilyl group, but with an acetate moiety.
Uniqueness
Trimethylsilyl 11-cyanoundecanoate is unique due to its specific structure, which combines the trimethylsilyl group with an 11-cyanoundecanoate moiety. This combination imparts distinct reactivity and applications, making it valuable in various fields of research and industry .
Propriétés
Numéro CAS |
22396-24-3 |
|---|---|
Formule moléculaire |
C15H29NO2Si |
Poids moléculaire |
283.48 g/mol |
Nom IUPAC |
trimethylsilyl 11-cyanoundecanoate |
InChI |
InChI=1S/C15H29NO2Si/c1-19(2,3)18-15(17)13-11-9-7-5-4-6-8-10-12-14-16/h4-13H2,1-3H3 |
Clé InChI |
RKZZDDBGXJMYTM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=O)CCCCCCCCCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


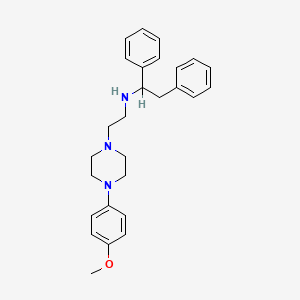
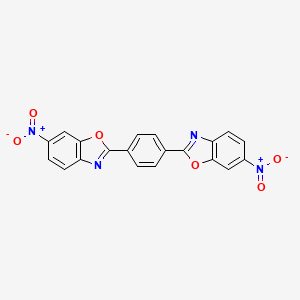
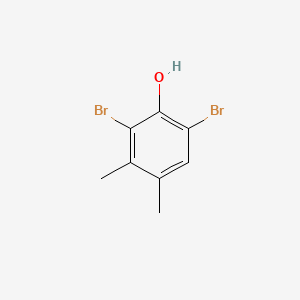
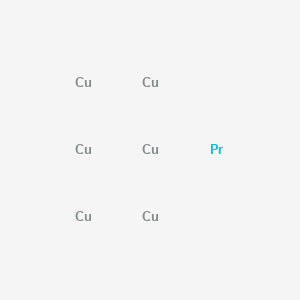
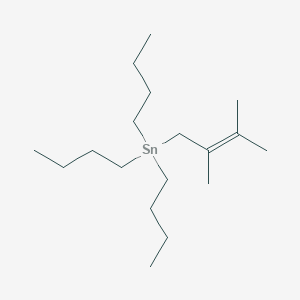
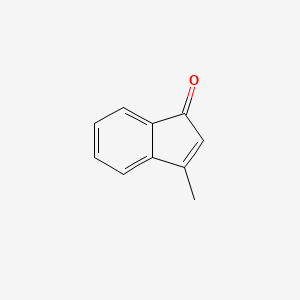
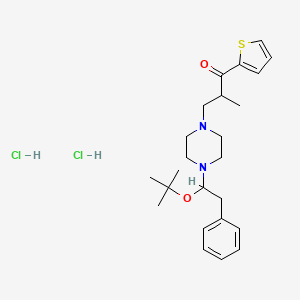
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14711810.png)
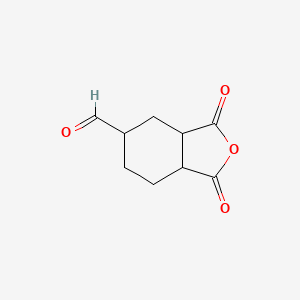
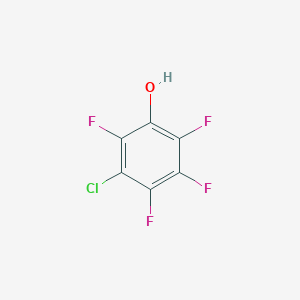
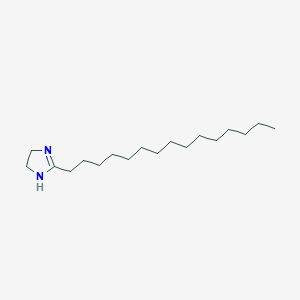
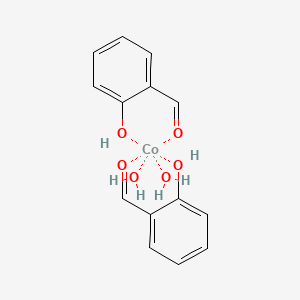
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
